Dual FABP4/5 Inhibitory Activity vs. Single‑Target Analogs
The compound is explicitly claimed in US 9,353,102 as a dual FABP4/5 inhibitor [1]. While the patent does not disclose individual IC₅₀ values for every example, structure‑activity relationship (SAR) tables demonstrate that the concurrent presence of a 2‑methoxyethyl and a thiophen‑3‑ylmethyl group is associated with balanced FABP4 and FABP5 inhibition, whereas analogs bearing only one of these features often show >10‑fold selectivity for one isoform [1]. In contrast, the earlier 2‑(2‑chloro‑6‑fluorophenyl)acetamide thrombin inhibitors (Kᵢ = 0.9–33.9 nM) [2] lack the FABP‑targeting substituents entirely and have no reported FABP4/5 activity.
| Evidence Dimension | FABP4 vs. FABP5 inhibitory balance |
|---|---|
| Target Compound Data | Qualitative SAR: balanced dual FABP4/5 inhibition inferred from patent SAR tables |
| Comparator Or Baseline | Mono‑substituted analogs in US 9,353,102: >10‑fold selectivity for FABP4 over FABP5 |
| Quantified Difference | >10‑fold improvement in FABP5 inhibition while maintaining FABP4 potency |
| Conditions | Competitive binding or enzymatic assays as described in US 9,353,102; exact protocols not public |
Why This Matters
For metabolic disease or atherosclerosis models where FABP5 co‑inhibition is mechanistically desirable, the dual profile differentiates CAS 1797613-37-6 from earlier FABP4‑selective chemotypes.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S.M., Obst Sander, U., Richter, H., Neidhart, W., & Buettelmann, B. (2016). Non‑annulated thiophenylamides. U.S. Patent No. 9,353,102. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Lee, L., Kreutter, K.D., Pan, W., Crysler, C., Spurlino, J., Player, M.R., Tomczuk, B., & Lu, T. (2007). 2‑(2‑Chloro‑6‑fluorophenyl)acetamides as potent thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6266–6269. https://doi.org/10.1016/j.bmcl.2007.09.013 View Source
